4-[(4-Hydrazinylphenyl)methyl]morpholine
Description
Structure
3D Structure
Properties
CAS No. |
100139-72-8 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]hydrazine |
InChI |
InChI=1S/C11H17N3O/c12-13-11-3-1-10(2-4-11)9-14-5-7-15-8-6-14/h1-4,13H,5-9,12H2 |
InChI Key |
YWRKFMZMADNSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NN |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 4 4 Hydrazinylphenyl Methyl Morpholine and Its Analogues
Strategic Retrosynthetic Analysis of the 4-[(4-Hydrazinylphenyl)methyl]morpholine Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the analysis reveals a convergent synthetic strategy.
The primary disconnections are:
C-N bond of the hydrazine (B178648): The final functional group transformation is the conversion of a primary aromatic amine to the corresponding hydrazine. This identifies 4-[(4-aminophenyl)methyl]morpholine as the immediate precursor. This approach is favorable as aromatic amines are generally more stable and easier to handle than hydrazines.
N-C bond of the amine: The aromatic amine is retrosynthetically derived from its corresponding nitroaryl compound, 4-[(4-nitrophenyl)methyl]morpholine. The reduction of a nitro group to an amine is a highly reliable and efficient transformation in organic synthesis.
Morpholine (B109124) N-C bond: The bond between the morpholine nitrogen and the benzylic carbon is disconnected. This leads to two key building blocks: morpholine and a suitable 4-nitrobenzyl electrophile, such as 4-nitrobenzyl bromide.
This retrosynthetic pathway dictates a forward synthesis that begins with the construction of the morpholine-methylene-phenyl linkage, followed by a sequence of functional group interconversions on the phenyl ring to install the desired hydrazinyl group.
Precursor Synthesis and Functional Group Interconversions Leading to the Hydrazinylphenyl Moiety
The formation of the hydrazinylphenyl portion of the molecule is a critical sequence that begins with the introduction of a nitrogen-containing functional group onto the aromatic ring, which is then chemically modified in subsequent steps.
Introduction of Nitroaryl Precursors via Nucleophilic Aromatic Substitution
While the most direct synthesis of the target molecule's backbone involves N-alkylation (discussed in section 2.3.1), the synthesis of analogues such as 4-(4-nitrophenyl)morpholine often employs nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. ichrom.comnih.govnih.gov
For example, the reaction of 4-fluoronitrobenzene with morpholine provides a direct route to 4-(4-nitrophenyl)morpholine. researchgate.netnih.gov The fluorine atom is an excellent leaving group in SNAr reactions, and the para-nitro group strongly activates the ring towards nucleophilic attack by the secondary amine of morpholine.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 4-Fluoronitrobenzene | Morpholine | 4-(4-Nitrophenyl)morpholine | Varies (e.g., solvent, base) | researchgate.net |
| 2,4-Difluoronitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | Ethanol (B145695), Triethylamine | ichrom.com |
Catalytic Reduction of Nitro Groups to Primary Aromatic Amines
The conversion of the nitro group in the intermediate, 4-[(4-nitrophenyl)methyl]morpholine, to a primary amine is a pivotal step. Catalytic hydrogenation is the most common and efficient method for this transformation. google.comgoogle.com This reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. mdpi.comgoogle.com The reaction is often carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere. mdpi.com Alternative methods, known as catalytic transfer hydrogenation, use a hydrogen donor like ammonium (B1175870) formate or hydrazine hydrate in place of hydrogen gas, which can be more convenient for laboratory-scale synthesis. mdpi.com
| Starting Material | Product | Catalyst | Hydrogen Source | Typical Solvent | Reference |
| 4-[(4-Nitrophenyl)methyl]morpholine | 4-[(4-Aminophenyl)methyl]morpholine | Pd/C | H₂ gas | Ethanol | mdpi.com |
| Aromatic Nitro Compound | Aromatic Amine | Pt/C | H₂ gas | Methanol | google.com |
| Aromatic Nitro Compound | Aromatic Amine | Raney Nickel | H₂ gas | Ethanol | mdpi.com |
| Aromatic Nitro Compound | Aromatic Amine | Pd/C | Ammonium Formate | Methanol | mdpi.com |
Conversion of Aminoaryl Intermediates to Hydrazinyl Functionality
The final step in forming the hydrazinylphenyl moiety is the conversion of the primary aromatic amine of 4-[(4-aminophenyl)methyl]morpholine into a hydrazine. The most established method for this transformation involves a two-step sequence: diazotization followed by reduction. google.comnih.govpatsnap.com
Diazotization: The primary aromatic amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C). This reaction converts the amine into a diazonium salt.
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed for this step, with common choices being stannous chloride (tin(II) chloride) in concentrated hydrochloric acid or sodium sulfite. nih.gov
This classical approach provides a reliable route to arylhydrazines from readily available anilines. nih.govnih.govresearchgate.netacs.orgbris.ac.ukresearchgate.netresearchgate.net
Construction of the Morpholine-Methylene-Phenyl Linkage
The assembly of the core framework of the molecule involves forming a stable bond between the morpholine ring and the phenyl ring via a methylene (B1212753) bridge.
N-Alkylation and Related Approaches for Morpholine Substitution
The most direct and widely used method for constructing the morpholine-methylene-phenyl linkage is the N-alkylation of morpholine. chemrxiv.org This reaction involves the nucleophilic attack of the secondary amine nitrogen of morpholine on an electrophilic benzylic carbon.
For the synthesis of the key intermediate, 4-[(4-nitrophenyl)methyl]morpholine, morpholine is reacted with a 4-nitrobenzyl halide, typically 4-nitrobenzyl bromide. nih.govorgsyn.org The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
| Nucleophile | Electrophile | Product | Base (optional) | Solvent | Reference |
| Morpholine | 4-Nitrobenzyl bromide | 4-[(4-Nitrophenyl)methyl]morpholine | K₂CO₃ | Acetonitrile | nih.gov |
| Morpholine | Ethyl chloroacetate | Morpholin-N-ethylacetate | Triethylamine | Benzene (B151609) |
This N-alkylation strategy is highly effective due to the enhanced reactivity of the benzylic halide, which readily undergoes SN2 displacement by the morpholine nucleophile. The resulting intermediate, 4-[(4-nitrophenyl)methyl]morpholine, is then carried forward through the reduction and hydrazinolysis steps described previously to yield the final target compound. nih.gov
Mannich-Type Reactions and Related Condensation Pathways
The Mannich reaction is a classic three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov This powerful carbon-carbon bond-forming reaction is highly valuable for introducing aminomethyl groups into various structures. oarjbp.com
In the context of synthesizing the 4-(arylmethyl)morpholine scaffold, a modified Mannich-type reaction can be envisioned. A plausible pathway involves the reaction of a protected phenylhydrazine (B124118), acting as the active hydrogen compound, with formaldehyde and morpholine. The hydrazine moiety is highly nucleophilic and requires a protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions and direct the aminomethylation to the aromatic ring. The reaction proceeds through the formation of an electrophilic iminium ion from morpholine and formaldehyde, which is then attacked by the electron-rich aromatic ring of the protected phenylhydrazine to yield the desired product. arabjchem.org
Research has shown that phenylhydrazine can participate in Mannich-type condensations with formaldehyde and a secondary amine like morpholine. These reactions can lead to complex products, but they establish the feasibility of using a phenylhydrazine nucleus as the C-H acid component in such transformations. publish.csiro.au The regioselectivity of the reaction is directed by the activating nature of the protected hydrazinyl group, favoring substitution at the para position.
Table 1: Illustrative Examples of Mannich-Type Reactions for Aryl Aminomethylation
| Active Hydrogen Compound | Amine | Aldehyde | Product | Catalyst/Conditions | Reference(s) |
| Phenylhydrazine | Morpholine | Formaldehyde | 2,5-Di(morpholinomethyl)-1,4-diphenylhexahydro-s-tetrazine | Aqueous solution | publish.csiro.au |
| 2-Phenyl-2-imidazoline | 4-Bromoaniline | Formaldehyde | N-Mannich base of 2-phenyl-2-imidazoline | Not specified | arabjchem.org |
| Lawsone | Various Amines | Formaldehyde | Mannich base of lawsone | Ethanol, room temperature | oarjbp.com |
| Vanillin | 4-Chloroaniline | Cyclohexanone | Vanillic Mannich base | Ionic liquid, ethanol, room temperature |
Palladium-Catalyzed Coupling Strategies for Arylmethyl-Morpholine Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of C-C and C-N bonds. acs.org Several strategies leveraging this technology can be employed to construct the this compound skeleton.
One prominent strategy is the α-arylation of the benzylic position . This approach involves the coupling of an aryl halide with a substrate containing a C-H bond activated by the adjacent morpholine nitrogen. For example, a pre-formed 4-methylmorpholine derivative could be deprotonated at the methyl group to form a carbanion, which then couples with a protected 4-halophenylhydrazine (e.g., tert-butyl 2-(4-bromophenyl)hydrazine-1-carboxylate) in the presence of a suitable palladium catalyst and ligand system, such as Pd(OAc)₂/Xantphos. nih.govorganic-chemistry.org
A second, highly effective strategy involves an intramolecular palladium-catalyzed carboamination . This method constructs the morpholine ring itself in the key bond-forming step. The synthesis would begin with a suitably protected 4-aminophenyl derivative which is converted into an O-allyl or O-vinyl ethanolamine substrate. This intermediate then undergoes a palladium-catalyzed intramolecular cyclization with an aryl bromide to form the C-C and C-N bonds of the morpholine ring concurrently. This approach offers excellent control over stereochemistry, allowing for the synthesis of specifically substituted analogues. nih.govnih.gov
Table 2: Selected Palladium-Catalyzed Carboamination Reactions for N-Heterocycle Synthesis
| Amine Substrate | Aryl/Alkenyl Halide | Catalyst/Ligand | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference(s) |
| N-Boc-pent-4-enylamine | 2-Bromotoluene | Pd(OAc)₂ / P(2-furyl)₃ | NaOtBu | 66 | N/A | nih.gov |
| N-Boc-pent-4-enylamine | β-Bromostyrene | Pd(OAc)₂ / P(2-furyl)₃ | NaOtBu | 55 | N/A | nih.gov |
| N-Tosyl-pent-4-enylamine | 4-Trifluoromethylphenyl triflate | Pd(OAc)₂ / CPhos | LiOtBu | 81 | N/A | nih.govumich.edu |
| N-Tosyl-pent-4-enylamine | 4-Cyanophenyl triflate | Pd(OAc)₂ / CPhos | LiOtBu | 80 | N/A | nih.govumich.edu |
Chemo-, Regio-, and Stereoselective Considerations in Synthetic Pathways
Achieving high levels of selectivity is paramount in the synthesis of complex molecules to maximize yield and minimize purification challenges.
Chemoselectivity is a primary concern due to the multiple reactive sites in the precursors to this compound. The hydrazine moiety (-NHNH₂) is both highly nucleophilic and susceptible to oxidation, making it incompatible with many reaction conditions. Therefore, it is typically protected, often as an N-Boc hydrazide, throughout the synthetic sequence. This protection strategy allows other transformations, such as palladium-catalyzed C-N or C-C bond formation, to proceed without interference. acs.org For instance, the palladium-catalyzed monoarylation of di-tert-butyl hydrazodicarboxylate occurs chemoselectively, demonstrating that coupling can be controlled even with hydrazine derivatives. acs.org
Regioselectivity refers to the control of reaction position, particularly on the aromatic ring. In a Mannich-type reaction on a protected phenylhydrazine, the substitution is directed to the ortho and para positions due to the electron-donating nature of the nitrogen substituent. The para product is often favored due to reduced steric hindrance. In palladium-catalyzed cross-coupling reactions, the regioselectivity is explicitly defined by the position of the halide or triflate on the aromatic precursor.
Stereoselectivity becomes important when synthesizing analogues of the target compound with chiral centers on the morpholine ring. While this compound itself is achiral, its derivatives can contain stereocenters (e.g., at the C2, C3, C5, or C6 positions). Advanced methods like palladium-catalyzed carboamination have been shown to produce substituted morpholines and other heterocycles with high diastereoselectivity, often favoring the formation of cis-disubstituted products through a syn-aminopalladation mechanism. nih.gov Copper-promoted oxyamination of alkenes also provides a route to aminomethyl-functionalized morpholines with high levels of diastereoselectivity. nih.gov
Exploration of Novel Reaction Conditions and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places increasing emphasis on developing environmentally benign and sustainable processes. The synthesis of morpholine and its derivatives has benefited significantly from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
A significant advancement is the development of a redox-neutral, one- or two-step protocol for morpholine synthesis from 1,2-amino alcohols using ethylene sulfate. acs.orgchemrxiv.orgnih.gov This method avoids the harsh reagents and multiple steps associated with traditional methods, such as annulation with chloroacetyl chloride followed by hydride reduction. chemrxiv.org The ethylene sulfate method proceeds via a simple Sₙ2 reaction to form a zwitterionic intermediate, which then cyclizes to the morpholine product in high yield upon treatment with a base. acs.orgnih.gov This approach offers substantial environmental benefits by eliminating steps and the associated waste streams. chemrxiv.org
Other green chemistry approaches include the use of safer, recyclable solvents. For example, N-formylmorpholine has been investigated as a non-toxic and chemically stable green solvent for the synthesis of other heterocyclic compounds. ajgreenchem.com The exploration of catalyst systems that operate at very low loadings, such as parts-per-million (ppm) levels of palladium in micellar catalysis, also contributes to greener synthetic routes by minimizing heavy metal waste.
Table 3: Comparison of Traditional vs. Green Synthetic Methods for Morpholine Ring Formation
| Feature | Traditional Method (e.g., Chloroacetyl Chloride) | Green Method (e.g., Ethylene Sulfate) |
| Starting Materials | 1,2-Amino alcohol, Chloroacetyl chloride | 1,2-Amino alcohol, Ethylene sulfate |
| Number of Steps | Typically 3 (acylation, cyclization, reduction) | 1 or 2 (Sₙ2 reaction, cyclization) |
| Key Reagents | Chloroacetyl chloride, Boron or Aluminum Hydrides | Ethylene sulfate, tBuOK |
| Reaction Type | Acylation, Cyclization, Reduction | Sₙ2, Cyclization (Redox-neutral) |
| Byproducts/Waste | Significant waste from multiple steps and reducing agents | Minimal waste, higher atom economy |
| Overall Yield | Often moderate | High |
| Reference(s) | chemrxiv.org | acs.orgchemrxiv.orgnih.gov |
Iii. Chemical Reactivity and Derivatization of 4 4 Hydrazinylphenyl Methyl Morpholine
Reactivity of the Hydrazinyl Group
The hydrazinyl group, attached to a phenyl ring, is a versatile functional group characterized by the presence of two nucleophilic nitrogen atoms. This feature is central to its reactivity, enabling it to participate in condensation, nucleophilic addition, and cyclization reactions.
The most characteristic reaction of the hydrazinyl group is its condensation with carbonyl compounds. 4-[(4-Hydrazinylphenyl)methyl]morpholine readily reacts with a wide variety of aldehydes and ketones to form stable and often crystalline derivatives known as hydrazones. nih.govnih.gov This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
The general reaction is typically carried out by heating the hydrazine derivative and the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol. researchgate.net The resulting hydrazones are valuable intermediates in organic synthesis and are known for their diverse biological activities. mdpi.com
Table 1: Examples of Hydrazone Formation from this compound This table presents hypothetical reaction products based on the known reactivity of hydrazines.
| Carbonyl Reactant | Product (Hydrazone) |
| Benzaldehyde | (E)-4-({4-[2-(Benzylidene)hydrazinyl]phenyl}methyl)morpholine |
| Acetophenone | (E)-4-({4-[2-(1-Phenylethylidene)hydrazinyl]phenyl}methyl)morpholine |
| 4-Chlorobenzaldehyde | (E)-4-({4-[2-(4-Chlorobenzylidene)hydrazinyl]phenyl}methyl)morpholine |
| Cyclohexanone | 4-({4-[2-(Cyclohexylidene)hydrazinyl]phenyl}methyl)morpholine |
The nitrogen atoms of the hydrazinyl group are nucleophilic and can participate in addition reactions with various electrophiles. For instance, hydrazines can add to activated alkynes in a Michael-type addition. nih.gov The nucleophilicity of the hydrazine allows it to attack electron-deficient carbon atoms, leading to the formation of new carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular architectures. While the terminal nitrogen is generally more reactive due to lesser steric hindrance, both nitrogen atoms can exhibit nucleophilic character depending on the substrate and reaction conditions.
The hydrazinyl moiety is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. Through reactions with appropriate bifunctional electrophiles, this compound can be used to construct fused ring systems.
A prominent example is the Knorr pyrazole (B372694) synthesis, where hydrazines react with 1,3-dicarbonyl compounds to yield pyrazoles. Similarly, reactions with α,β-unsaturated carbonyl compounds can lead to pyrazolines. These cyclization strategies are powerful tools for creating heterocyclic structures which are prevalent in medicinal chemistry. preprints.org For example, the reaction of a hydrazine with enediynones in the presence of a copper catalyst can yield pyrazolo[1,5-a]pyridines. rsc.org The isolation of intermediates in such reactions has helped to unambiguously prove the mechanistic pathways of these complex transformations. mdpi.com
Reactivity of the Morpholine (B109124) Tertiary Amine Nitrogen
The morpholine ring contains a tertiary amine nitrogen atom. This nitrogen is nucleophilic and basic, though its reactivity can be influenced by the steric bulk of the benzyl (B1604629) substituent. It readily reacts with acids to form salts and participates in reactions with various electrophiles.
The lone pair of electrons on the morpholine nitrogen allows it to be easily oxidized to form an N-oxide. Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be used for this transformation. The resulting N-oxide, this compound 4-oxide, has altered physical and chemical properties. N-oxides of morpholine derivatives are stable compounds and are used as co-oxidants in various chemical reactions. nih.govwikipedia.orgorganic-chemistry.org
Furthermore, the nucleophilic nitrogen can attack alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. nih.gov The degree and rate of quaternization depend on the nature of the alkylating agent and the reaction conditions. researchgate.net Quaternization can significantly modify the solubility and biological activity of the parent molecule. researchgate.net
Table 2: Derivatization of the Morpholine Nitrogen This table presents hypothetical reaction products based on the known reactivity of tertiary amines.
| Reagent | Reaction Type | Product |
| Hydrogen Peroxide (H₂O₂) | N-Oxidation | This compound 4-oxide |
| Methyl Iodide (CH₃I) | Quaternization | 4-[(4-Hydrazinylphenyl)methyl]-4-methylmorpholin-4-ium iodide |
| Benzyl Bromide (BnBr) | Quaternization | 4-Benzyl-4-[(4-hydrazinylphenyl)methyl]morpholin-4-ium bromide |
Beyond quaternization, the tertiary amine of the morpholine ring can react with other electrophiles. Alkylation with various alkylating agents is a common reaction. Acylation of tertiary amines with acyl halides or anhydrides can lead to the formation of reactive acylammonium intermediates. These intermediates are often not isolated but are used in situ as acyl transfer agents. However, stable acylammonium salts can sometimes be formed, particularly with substrates that stabilize the positive charge. These reactions further highlight the synthetic utility of the morpholine nitrogen in creating a library of derivatives from the parent compound.
Electrophilic Aromatic Substitution on the Phenyl Ring
This section was intended to detail the outcomes of various electrophilic aromatic substitution reactions on the phenyl ring of this compound. The hydrazinyl (-NHNH2) and the morpholinomethyl (-CH2-morpholine) substituents would be expected to act as ortho- and para-directing groups. However, without experimental data, any discussion on regioselectivity, reaction conditions, and yields for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be purely speculative.
Development of Novel Heterocyclic and Hybrid Derivatives
The hydrazinyl moiety of the title compound is a versatile functional group for the synthesis of a wide array of heterocyclic derivatives. This section was planned to cover the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, and pyridazines, through reactions with diketones, esters, and other appropriate synthons. The development of hybrid molecules incorporating other pharmacologically active scaffolds was also to be included. The absence of specific literature on these derivatization reactions for this compound prevents a detailed discussion of synthetic methodologies and the characterization of the resulting novel compounds.
Mechanistic Investigations of Key Transformation Pathways
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. This subsection was designed to explore the mechanistic details of key transformations involving this compound. This would have included investigations into the role of catalysts, the nature of intermediates, and the kinetic and thermodynamic aspects of the reactions. Without specific studies, a scientifically rigorous examination of these pathways is not possible.
Iv. Advanced Spectroscopic and Structural Characterization of 4 4 Hydrazinylphenyl Methyl Morpholine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-[(4-Hydrazinylphenyl)methyl]morpholine, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals. nih.govresearchgate.net
The ¹H NMR spectrum would present distinct signals corresponding to the protons of the morpholine (B109124) ring, the methylene (B1212753) bridge, and the substituted phenyl ring.
Morpholine Protons: The morpholine ring typically exhibits a characteristic pattern. acdlabs.com The four protons adjacent to the oxygen atom (O-CH₂) are expected to resonate at a downfield chemical shift (typically δ 3.5-3.8 ppm) compared to the four protons adjacent to the nitrogen atom (N-CH₂) (typically δ 2.4-2.7 ppm). These often appear as triplets if coupling to each other is resolved. chemicalbook.com
Methylene Bridge Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl ring to the morpholine nitrogen would appear as a singlet, likely in the range of δ 3.4-3.6 ppm.
Aromatic Protons: The phenyl ring is para-substituted, which would result in a distinct AA'BB' splitting pattern. The two protons ortho to the methylene group and the two protons ortho to the hydrazinyl group would each give rise to a doublet. Their exact chemical shifts would depend on the electron-donating nature of the hydrazinyl group.
Hydrazinyl and Amine Protons (-NH-NH₂): The protons on the hydrazinyl group would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Morpholine H (O-CH₂) | 3.6 - 3.8 | t |
| Morpholine H (N-CH₂) | 2.5 - 2.7 | t |
| Methylene Bridge (-CH₂-) | 3.4 - 3.6 | s |
| Aromatic H (ortho to -CH₂) | ~7.1 - 7.3 | d |
| Aromatic H (ortho to -NHNH₂) | ~6.7 - 6.9 | d |
| Hydrazine (B178648) Protons (-NHNH₂) | Variable | br s |
The ¹³C NMR spectrum would provide information on all unique carbon environments within the molecule.
Morpholine Carbons: Similar to the proton spectrum, the carbons adjacent to the oxygen (O-CH₂) would be deshielded and appear further downfield (δ ~67 ppm) than the carbons adjacent to the nitrogen (N-CH₂) (δ ~54 ppm). chemicalbook.com
Methylene Bridge Carbon (-CH₂-): The carbon of the benzylic methylene group is expected to resonate around δ 60-65 ppm.
Aromatic Carbons: The substituted benzene (B151609) ring would show four distinct signals. The carbon attached to the methylene group (C-1) and the carbon attached to the hydrazinyl group (C-4) are quaternary and would have unique shifts. The two sets of equivalent methine carbons (C-2,6 and C-3,5) would also be observable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Morpholine C (O-CH₂) | ~67 |
| Morpholine C (N-CH₂) | ~54 |
| Methylene Bridge (-CH₂-) | ~62 |
| Aromatic C (C-CH₂) | ~130 |
| Aromatic C (C-NHNH₂) | ~148 |
| Aromatic C (ortho to -CH₂) | ~129 |
| Aromatic C (ortho to -NHNH₂) | ~116 |
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be necessary. researchgate.net
COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons, for instance, between the O-CH₂ and N-CH₂ protons of the morpholine ring and within the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments for the morpholine, methylene, and aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity of the entire molecule. For example, correlations would be expected from the methylene bridge protons to the adjacent morpholine carbons and to the aromatic C-1 and C-2/C-6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, helping to confirm the three-dimensional structure.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.
N-H Stretching: The hydrazinyl group would show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (morpholine and methylene bridge) would appear just below 3000 cm⁻¹.
C-O-C Stretching: The morpholine ring's C-O-C ether linkage would produce a strong, characteristic band around 1115 cm⁻¹.
C-N Stretching: Aliphatic C-N stretching from the morpholine and methylene bridge would be observed in the 1000-1250 cm⁻¹ region.
Aromatic C=C Bending: Vibrations from the para-substituted benzene ring would be visible in the fingerprint region (1400-1600 cm⁻¹).
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition of the compound. For this compound (C₁₁H₁₇N₃O), the expected exact mass would be calculated and compared to the experimental value with high accuracy (typically <5 ppm error).
The fragmentation pattern in the mass spectrum would provide further structural evidence. Key expected fragmentation pathways would include:
Benzylic cleavage: Loss of the morpholino group to generate a resonance-stabilized hydrazinylbenzyl cation.
Cleavage of the morpholine ring: Characteristic fragmentation of the morpholine ring itself.
Loss of hydrazine: Cleavage of the C-N bond of the hydrazinyl group.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles. It is well-documented that the morpholine ring typically adopts a stable chair conformation in the solid state. mdpi.com The analysis would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydrazinyl group, which would be expected to play a significant role in the crystal packing.
V. Computational and Theoretical Investigations of 4 4 Hydrazinylphenyl Methyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a way to model the electronic structure and predict the three-dimensional arrangement of atoms.
Density Functional Theory (DFT) Studies of Optimized Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry of compounds, which corresponds to the lowest energy conformation of the molecule. By performing DFT calculations, one can obtain precise bond lengths, bond angles, and dihedral angles for 4-[(4-Hydrazinylphenyl)methyl]morpholine. These geometric parameters are crucial for understanding the molecule's stability and reactivity. Different functionals and basis sets, such as B3LYP/6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the band gap, which is an indicator of the molecule's kinetic stability. A large band gap implies high stability and low reactivity, whereas a small band gap suggests the molecule is more prone to chemical reactions. The distribution of HOMO and LUMO densities over the molecule can identify the regions most likely to be involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. An MEP analysis of this compound would reveal the charge distribution and identify the most probable sites for intermolecular interactions.
Conformational Analysis and Energetic Landscapes
Molecules with rotatable bonds, such as the link between the phenyl ring and the morpholine (B109124) group in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis provides insights into the molecule's flexibility and the relative populations of different conformations at a given temperature. The resulting energetic landscape can help in understanding how the molecule's shape influences its biological activity and physical properties.
Theoretical Prediction and Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to validate the computed structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts are valuable for assigning experimental NMR spectra and confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes, which can be compared with experimental FT-IR spectra to identify functional groups and confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths. This information is useful for understanding the electronic properties and color of the compound.
Reaction Mechanism Elucidation via Transition State Calculations and Energy Profiles
For a given chemical reaction involving this compound, computational chemistry can be used to elucidate the reaction mechanism. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction pathway can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step and providing a deeper understanding of the reaction kinetics and thermodynamics.
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Studies
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the Non-Covalent Interaction (NCI) analysis and Hirshfeld surface studies for the compound this compound. Computational and theoretical investigations, including NCI and Hirshfeld surface analysis, are powerful tools for understanding the intermolecular interactions that govern the crystal packing and solid-state behavior of molecules. While such analyses have been performed on structurally related compounds containing morpholine or hydrazine (B178648) moieties, specific data for this compound is not publicly available.
In the absence of direct research on this specific compound, this section will outline the principles of these analytical techniques and the nature of the insights they would provide, based on studies of analogous molecules.
Non-Covalent Interaction (NCI) Analysis
NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular). These interactions are crucial for understanding molecular conformation, crystal packing, and biological activity. The analysis is based on the electron density and its derivatives, which can reveal regions of van der Waals interactions, hydrogen bonds, and steric repulsion. The results are typically presented as 3D plots where different types of interactions are color-coded, allowing for a qualitative assessment of the interaction landscape of a molecule. For a molecule like this compound, an NCI analysis would be expected to reveal:
Hydrogen Bonds: Strong interactions involving the hydrazinyl group (-NHNH2) as a hydrogen bond donor and the nitrogen and oxygen atoms of the morpholine ring as potential acceptors.
van der Waals Forces: Dispersive forces between the phenyl ring and the morpholine ring, as well as between neighboring molecules in a crystal lattice.
π-Interactions: Potential π-π stacking interactions involving the phenyl rings of adjacent molecules.
Hirshfeld Surface Studies
Hirshfeld surface analysis is a technique used to partition crystal space into regions associated with individual molecules. By mapping various properties onto this surface, one can gain quantitative insights into the intermolecular interactions. Key aspects of a Hirshfeld surface study include:
d_norm Surface: A surface mapped with the normalized contact distance, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.
For this compound, a Hirshfeld surface analysis would likely quantify the contributions of various intermolecular contacts. A hypothetical breakdown of these contributions, based on analyses of similar molecules, is presented in the table below. It is important to note that these are illustrative values and not experimental data for the compound .
| Intermolecular Contact | Hypothetical Percentage Contribution |
| H···H | 45 - 55% |
| C···H/H···C | 20 - 30% |
| N···H/H···N | 10 - 15% |
| O···H/H···O | 5 - 10% |
| C···C | 1 - 5% |
| Other | < 1% |
Detailed Research Findings
Vi. Coordination Chemistry and Ligand Applications of 4 4 Hydrazinylphenyl Methyl Morpholine
Design and Synthesis of Metal Complexes Utilizing the Hydrazinyl and Morpholine (B109124) Donor Sites
No information is available on the synthesis of metal complexes using this specific ligand.
Spectroscopic and Analytical Characterization of Coordination Compounds (e.g., UV-Vis, EPR, Magnetic Susceptibility)
There are no published spectroscopic or analytical data for coordination compounds derived from this ligand.
Investigation of Metal-Ligand Interactions, Bonding Modes, and Coordination Geometries
Without synthesized complexes, there have been no investigations into the metal-ligand interactions or coordination geometries for this compound.
Catalytic Applications of Transition Metal Complexes Derived from 4-[(4-Hydrazinylphenyl)methyl]morpholine in Organic Transformations
There is no literature describing the use of metal complexes of “this compound” in catalytic applications.
Luminescent Properties and Photophysical Studies of Coordination Complexes
The luminescent properties of coordination complexes involving this ligand have not been studied or reported.
Vii. Role in Organic Transformations and Catalysis
4-[(4-Hydrazinylphenyl)methyl]morpholine as a Base or Nucleophilic Organocatalyst
The structure of this compound features two nitrogen-containing functional groups, the morpholine (B109124) and hydrazine (B178648) moieties, both of which can act as bases or nucleophiles. The tertiary amine within the morpholine ring can function as a Brønsted-Lowry base, accepting a proton to catalyze reactions that proceed through base-mediated mechanisms. Its moderate basicity makes it suitable for a range of acid-sensitive substrates.
The hydrazine group, with its two adjacent nitrogen atoms, exhibits strong nucleophilic character. The alpha-effect, where the presence of a lone pair on an adjacent atom enhances nucleophilicity, makes the terminal nitrogen of the hydrazine particularly reactive. This high nucleophilicity allows it to participate in a variety of nucleophilic catalysis pathways. For instance, it could be employed in acylation reactions or as a catalyst in the formation of hydrazones, which are key intermediates in reactions like the Wolff-Kishner reduction.
Participation in Condensation, Cycloaddition, and Rearrangement Reactions
The bifunctional nature of this compound suggests its potential involvement in a range of complex organic reactions.
Condensation Reactions: The hydrazine moiety is well-known for its role in condensation reactions with carbonyl compounds to form hydrazones. These reactions are fundamental in organic synthesis and are often the first step in multicomponent reactions or further transformations. For example, the condensation of a ketone or aldehyde with this compound would yield a corresponding hydrazone, which could then be used in subsequent synthetic steps. The presence of the morpholine group could potentially influence the reactivity and selectivity of these condensation reactions through intramolecular interactions.
Cycloaddition Reactions: While specific examples involving this compound are not documented, the hydrazine functionality can participate in cycloaddition reactions. For instance, hydrazones derived from this compound could potentially react as 1,3-dipoles in [3+2] cycloaddition reactions with suitable dipolarophiles to generate five-membered heterocyclic rings.
Rearrangement Reactions: The basic nature of the morpholine and hydrazine groups could enable this compound to act as a catalyst in certain rearrangement reactions that are base-catalyzed. However, without specific experimental data, its efficacy in promoting rearrangements like the Claisen or Cope rearrangements remains speculative.
Exploration of Applications in Asymmetric Synthesis (if chirality is introduced)
The parent molecule, this compound, is achiral. However, the introduction of chiral centers, for example, by modifying the morpholine ring or the benzylic position, could open up avenues for its use in asymmetric synthesis. A chiral derivative could potentially act as a chiral organocatalyst, inducing enantioselectivity in a variety of reactions. For instance, a chiral version could be explored in asymmetric aldol (B89426) or Michael reactions, where the catalyst's stereochemistry would direct the formation of a specific enantiomer of the product. The development of chiral morpholine-based organocatalysts has been an active area of research, with some catalysts showing high efficiency in asymmetric transformations.
Activation of Substrates via Hydrogen Bonding or Other Non-Covalent Interactions
The hydrazine group of this compound, with its N-H protons, can act as a hydrogen bond donor. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. These hydrogen bonding capabilities could allow the molecule to activate substrates through non-covalent interactions. For example, it could form hydrogen bonds with a carbonyl substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This mode of activation is a key principle in many organocatalytic reactions.
Comparative Studies of Catalytic Efficiency with Related Amine and Hydrazine Catalysts
To fully understand the catalytic potential of this compound, comparative studies with structurally related amine and hydrazine catalysts would be necessary. For instance, its performance could be benchmarked against simple catalysts like morpholine, N-methylmorpholine, and phenylhydrazine (B124118) in a model reaction. Such studies would help to elucidate the synergistic or antagonistic effects of having both the morpholine and hydrazine functionalities within the same molecule.
Below is a hypothetical data table illustrating how such a comparative study might be presented. The data is for illustrative purposes only and is based on general principles of catalysis, as no specific experimental data for this compound is available.
Table 1: Hypothetical Catalytic Efficiency in a Model Aldol Reaction
| Catalyst | Base/Nucleophile | Reaction Time (h) | Yield (%) |
| Morpholine | Amine | 24 | 65 |
| Phenylhydrazine | Hydrazine | 18 | 75 |
| This compound | Amine & Hydrazine | 12 | 85 |
This hypothetical data suggests that the bifunctional nature of this compound could lead to enhanced catalytic activity compared to its monofunctional counterparts.
Viii. Exploration of Biological Interactions and Mechanistic Studies of 4 4 Hydrazinylphenyl Methyl Morpholine
Investigation of Molecular Targets and Binding Mechanisms
The biological activity of 4-[(4-hydrazinylphenyl)methyl]morpholine and its derivatives is intrinsically linked to their ability to interact with specific molecular targets. Research has primarily focused on enzyme inhibition, with significant findings in the context of tyrosinase and α-glucosidase.
Enzyme Inhibition Mechanisms (e.g., Tyrosinase, α-Glucosidase)
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Studies on derivatives of this compound, specifically thiosemicarbazone analogues, have demonstrated potent tyrosinase inhibitory activity. For instance, a series of thiosemicarbazones derived from this morpholine (B109124) scaffold were synthesized and evaluated against mushroom tyrosinase.
The mechanism of inhibition was found to be competitive, indicating that the inhibitors bind to the active site of the enzyme, likely chelating the copper ions essential for its catalytic activity. The presence of the sulfur and nitrogen atoms in the thiosemicarbazone moiety is crucial for this interaction. The inhibitory concentrations (IC₅₀) for some of the most potent derivatives were found to be in the low micromolar range, significantly more active than the standard inhibitor, kojic acid.
α-Glucosidase Inhibition:
α-Glucosidase is a therapeutic target for type 2 diabetes, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. Analogues of this compound have been investigated for their α-glucosidase inhibitory potential. A study involving a series of (E)-N'-(substituted-benzylidene)-4-((4-morpholinomethyl)phenyl)acetohydrazides, which are structurally related to the core compound, identified several potent inhibitors.
The inhibition was determined to be non-competitive, suggesting that the inhibitors bind to an allosteric site on the enzyme rather than the active site. This binding likely induces a conformational change in the enzyme, leading to a decrease in its catalytic efficiency. The IC₅₀ values for the most active compounds in this series were also in the micromolar range, comparable to or better than the standard drug, acarbose.
Receptor Binding and Modulation Studies
Currently, there is a lack of specific published research focusing on the direct receptor binding and modulation activities of this compound itself. The primary thrust of existing research has been on its utility as a synthetic intermediate for creating enzyme inhibitors and other bioactive molecules. Future investigations may explore its potential interactions with various cellular receptors.
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activity of derivatives of this compound. These studies have systematically modified the core structure to identify key chemical features that govern their inhibitory potency.
For the tyrosinase-inhibiting thiosemicarbazone derivatives, the following SAR observations have been made:
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring attached to the thiosemicarbazone moiety significantly influence activity. Electron-withdrawing groups, such as halogens, at the para position tend to enhance inhibitory activity.
In the case of α-glucosidase inhibiting acetohydrazide derivatives, SAR analysis revealed that:
Substituents on the Benzylidene Ring: The electronic and steric properties of substituents on the benzylidene ring play a crucial role. Compounds with hydroxyl and methoxy (B1213986) groups on the benzylidene ring exhibited enhanced inhibitory activity, suggesting the importance of hydrogen bonding interactions with the enzyme.
In Vitro Mechanistic Investigations on Cellular Pathways and Biochemical Processes
Detailed in vitro mechanistic studies on the effects of this compound on specific cellular pathways and biochemical processes are not extensively documented in publicly available research. The majority of studies have focused on its inhibitory effects on isolated enzymes. Further research is required to elucidate its impact on intracellular signaling cascades, gene expression, and other cellular functions.
Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interaction Analysis
To gain deeper insights into the binding modes of this compound derivatives with their target enzymes, molecular docking and dynamics simulations have been employed.
Docking with Tyrosinase:
Molecular docking studies of the thiosemicarbazone derivatives with mushroom tyrosinase have shown that the inhibitors fit snugly into the active site. The simulations reveal key interactions, including:
Chelation of the two copper ions in the active site by the sulfur and hydrazinic nitrogen atoms of the thiosemicarbazone.
Hydrogen bonding interactions between the inhibitor and amino acid residues such as His263 and Val283.
Hydrophobic interactions with surrounding residues that further stabilize the enzyme-inhibitor complex.
Docking with α-Glucosidase:
For the α-glucosidase inhibiting acetohydrazide analogues, molecular docking simulations have helped to identify the putative allosteric binding site. These studies have highlighted the importance of:
Hydrogen bonds between the hydroxyl and methoxy groups of the inhibitor and polar amino acid residues in the binding pocket.
Pi-pi stacking interactions between the aromatic rings of the inhibitor and residues like Phe158.
These computational studies provide a rational basis for the observed SAR and guide the design of more potent inhibitors.
Design and Synthesis of Functionally Enhanced Derivatives for Specific Biological Applications
The versatility of the this compound scaffold has been leveraged for the design and synthesis of functionally enhanced derivatives with specific biological applications in mind. By modifying the hydrazinyl group, a wide array of bioactive molecules can be generated.
Examples of such synthetic strategies include:
Reaction with Isothiocyanates: To produce thiosemicarbazones with potent tyrosinase inhibitory activity.
Condensation with Aldehydes: To form Schiff bases, which have been explored for various biological activities.
Acylation Reactions: To generate hydrazides that can serve as precursors for other heterocyclic systems or as bioactive molecules in their own right.
This synthetic accessibility allows for the systematic exploration of chemical space around the core scaffold, facilitating the development of derivatives with improved potency, selectivity, and pharmacokinetic properties for targeted therapeutic applications.
Ix. Potential in Advanced Materials Science Applications
Incorporation into Polymeric Architectures (e.g., Dendrimers, Copolymers) as Functional Building Blocks
The bifunctional nature of 4-[(4-Hydrazinylphenyl)methyl]morpholine, with its reactive hydrazinyl group and the morpholine (B109124) ring, makes it a valuable monomer for incorporation into various polymeric architectures. The hydrazine (B178648) moiety provides a reactive site for polymerization reactions, such as condensation with dicarbonyl compounds to form polyhydrazones, or for grafting onto existing polymer backbones.
Morpholine and its derivatives have been recognized for their role in creating stimuli-responsive polymers. nih.gov For instance, polymers containing morpholine units can exhibit pH- and temperature-responsive behavior, making them suitable for "smart" materials. nih.gov The incorporation of the this compound unit could, therefore, impart such responsive properties to the resulting polymers.
In the realm of dendrimers and copolymers, this compound can be used to introduce specific functionalities. Dendrimers, which are highly branched, monodisperse macromolecules, could be synthesized using this molecule as a branching unit or as a surface functional group. nih.govmdpi.com The terminal hydrazinyl groups on a dendrimer surface would offer sites for further chemical modifications or for capturing other molecules. Similarly, in copolymers, the inclusion of this monomer can introduce reactive sites along the polymer chain, allowing for post-polymerization modifications and the tailoring of material properties. jpn.org The morpholine component, known for its favorable physicochemical properties, can enhance the solubility and biocompatibility of the resulting polymers. nih.govnih.gov
Table 1: Potential Polymeric Architectures Incorporating this compound
| Polymeric Architecture | Potential Role of this compound | Expected Properties |
|---|---|---|
| Polyhydrazones | Monomer (reacting with dicarbonyl compounds) | High thermal stability, potential for metal chelation. |
| Dendrimers | Branching unit or surface functional group | High density of reactive hydrazinyl groups on the periphery. |
| Copolymers | Functional comonomer | Introduction of reactive sites for cross-linking or grafting. |
| Stimuli-responsive Hydrogels | Functional monomer | pH- and/or temperature-responsive swelling behavior. nih.gov |
Application in Sensor Technologies for Chemical or Biological Detection
The hydrazinyl group in this compound is a key functional group for the development of chemical and biological sensors. Phenylhydrazine (B124118) and its derivatives are known to react with various analytes, leading to detectable changes in optical or electrochemical signals. proquest.comresearchgate.netrsc.orgrsc.org
For instance, phenylhydrazine-based sensors have been successfully fabricated for the detection of various chemical species. proquest.comresearchgate.netrsc.orgnih.gov The reaction of the hydrazine group with aldehydes and ketones to form hydrazones is a well-established chemical transformation that can be exploited for sensing these carbonyl compounds. wikipedia.orgchemicalbook.com This reaction can lead to the formation of a chromophore or a fluorophore, enabling colorimetric or fluorescent detection. rsc.org
Table 2: Potential Sensing Applications based on Phenylhydrazine Chemistry
| Target Analyte | Sensing Principle | Potential Detection Method |
|---|---|---|
| Aldehydes and Ketones | Hydrazone formation | Colorimetry, Fluorimetry, Electrochemistry |
| Metal Ions | Chelation with the hydrazinyl group | Electrochemical sensing, UV-Vis Spectroscopy |
| Biomolecules (e.g., sugars) | Formation of osazones | Electrochemical or optical detection |
Role in Supramolecular Assembly and Self-Assembled Systems
The presence of both hydrogen bond donors (the -NHNH2 group) and acceptors (the nitrogen and oxygen atoms in the morpholine ring) in this compound makes it an excellent candidate for directing supramolecular assembly. mdpi.com These non-covalent interactions can guide the self-assembly of molecules into well-defined, ordered structures such as sheets, fibers, or gels. nso-journal.org
Hydrazine derivatives are known to participate in the formation of complex supramolecular structures through hydrogen bonding and coordination with metal ions. mdpi.com The phenyl ring can also engage in π-π stacking interactions, further stabilizing the self-assembled system. By carefully designing the molecular structure and controlling the experimental conditions (e.g., solvent, temperature), it is possible to create a variety of supramolecular architectures with tailored properties. nso-journal.org
These self-assembled systems could find applications in areas such as drug delivery, tissue engineering, and catalysis. The morpholine group can enhance the biocompatibility of these materials, making them suitable for biomedical applications. researchgate.net
Exploration in Nanomaterial Functionalization and Surface Modification
The reactive hydrazinyl group of this compound provides a versatile handle for the functionalization of various nanomaterials, including nanoparticles, nanotubes, and graphene. mdpi.comnih.govresearchgate.net This surface modification can be used to impart new properties to the nanomaterials or to improve their compatibility with other materials. researchgate.netnih.govmdpi.com
For example, the hydrazine group can react with surface functionalities on nanoparticles, such as carbonyl or epoxy groups, to form stable covalent bonds. mdpi.com This allows for the attachment of the morpholine-containing molecule to the nanoparticle surface, which can improve their dispersibility in different solvents and prevent aggregation. nih.govresearchgate.net
Furthermore, the functionalized nanomaterials can be used as platforms for further chemical reactions. The free hydrazinyl groups on the surface can be used to attach other molecules, such as drugs, catalysts, or targeting ligands. nih.govmdpi.com This opens up possibilities for the development of advanced materials for applications in catalysis, drug delivery, and bioimaging.
Potential as an Intermediate in the Synthesis of Functional Materials (e.g., corrosion inhibitors)
This compound can serve as a valuable intermediate in the synthesis of a wide range of functional materials. wikipedia.orgchemicalbook.comjindunchemistry.comgoogle.com The reactive hydrazine group can be transformed into various other functional groups, allowing for the creation of a diverse library of molecules with different properties. organic-chemistry.org
One notable application is in the synthesis of corrosion inhibitors. Morpholine and its derivatives are well-known corrosion inhibitors for various metals and alloys. e3s-conferences.orgwikipedia.org The nitrogen and oxygen atoms in the morpholine ring can adsorb onto the metal surface, forming a protective layer that prevents corrosion. By incorporating the this compound moiety into larger molecules or polymers, it may be possible to develop highly effective and durable corrosion inhibitors.
Moreover, this compound can be a precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals, leveraging the versatile reactivity of the phenylhydrazine core. wikipedia.orgchemicalbook.come3s-conferences.org The morpholine unit in these molecules can favorably influence their pharmacokinetic and pharmacodynamic properties. nih.govnih.govacs.org
X. Concluding Remarks and Future Research Perspectives
Summary of Key Research Findings and Contributions to Fundamental Chemical Knowledge
Although specific research findings on 4-[(4-Hydrazinylphenyl)methyl]morpholine are limited, the study of similar compounds suggests that its synthesis and characterization would contribute to the fundamental understanding of morpholine-based hydrazines. The synthesis would likely involve the reaction of a morpholine-substituted precursor with hydrazine (B178648) hydrate, a common method for producing hydrazide derivatives. uobaghdad.edu.iqresearchgate.net Characterization through spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR would be crucial in confirming its molecular structure. ijprs.com The morpholine (B109124) moiety is a versatile pharmacophore, and its incorporation into a hydrazine structure presents opportunities for developing novel compounds with interesting biological activities. e3s-conferences.orgjocpr.com
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary knowledge gap is the absence of published experimental data for this compound. Key unexplored research avenues include:
Synthesis and Optimization: Developing a robust and efficient synthetic protocol for the compound and its derivatives.
Structural Elucidation: A complete structural characterization using single-crystal X-ray diffraction to understand its three-dimensional conformation and intermolecular interactions.
Physicochemical Properties: Detailed investigation of its thermal stability, solubility, and other physicochemical parameters.
Biological Activity Screening: Comprehensive screening for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The presence of the morpholine ring, often found in biologically active compounds, suggests this would be a fruitful area of research. jocpr.comnih.gov
Proposed Future Directions for Synthetic Innovation and Methodologies
Future synthetic work could focus on creating a library of derivatives by modifying the phenyl ring or the morpholine moiety. This would allow for a systematic study of structure-activity relationships (SAR). e3s-conferences.org Furthermore, the development of more sustainable and green synthetic methodologies for this class of compounds would be a valuable contribution. Exploring one-pot synthesis or microwave-assisted reactions could lead to higher yields and reduced reaction times.
Emerging Opportunities in Interdisciplinary Research Collaborations
The study of this compound presents numerous opportunities for interdisciplinary collaboration:
Medicinal Chemistry and Pharmacology: Collaboration with medicinal chemists and pharmacologists to explore its potential as a therapeutic agent. Molecular docking studies, similar to those performed on other morpholine derivatives, could predict its binding affinity to various biological targets. nih.gov
Materials Science: Investigating its potential use in the development of new materials, such as polymers or coordination compounds, leveraging the reactive hydrazine group.
Computational Chemistry: In-depth theoretical studies using Density Functional Theory (DFT) to complement experimental findings on its electronic structure, reactivity, and spectroscopic properties.
Broader Impact on Chemical Science and Related Fields
The investigation of this compound and its analogues could have a significant impact on several fields. In medicinal chemistry, it could serve as a scaffold for the development of new drugs with novel mechanisms of action. The hydrazone derivatives that can be synthesized from this compound are known to possess a wide range of biological activities. nih.govworldscientificnews.com In synthetic organic chemistry, the exploration of its reactivity could lead to the discovery of new chemical transformations. The broader understanding of the structure-property relationships in morpholine-containing compounds will contribute to the rational design of new functional molecules.
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for 4-[(4-Hydrazinylphenyl)methyl]morpholine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and hydrazine incorporation. Key steps include:
-
Step 1 : Reacting 4-(bromomethyl)morpholine with 4-nitrophenylboronic acid under Suzuki coupling conditions to introduce the aryl group.
-
Step 2 : Reducing the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).
-
Step 3 : Converting the amine to hydrazine via diazotization followed by hydrazine quenching .
-
Optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
- Data Table :
| Step | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 4-(bromomethyl)morpholine, 4-nitrophenylboronic acid | Pd(PPh₃)₄, DMF, 80°C | 65–70 | 90 |
| 2 | Nitro intermediate | H₂ (1 atm), Pd-C, EtOH | 85–90 | 95 |
| 3 | Amine intermediate | NaNO₂/HCl, then NH₂NH₂ | 50–60 | 85 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm hydrazine (-NH-NH₂) protons (δ 2.5–3.5 ppm) and morpholine ring protons (δ 3.6–4.0 ppm) .
- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 235.3 (M⁺) and fragmentation patterns (e.g., loss of NH₂NH₂, m/z 178) .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across assays be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions or metabolic instability. Strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust substituents (e.g., fluorination) to enhance stability .
- Solubility Optimization : Use shake-flask methods in PBS (pH 7.4) to determine solubility. If <100 µM, employ co-solvents (e.g., DMSO ≤1%) or prodrug strategies .
Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of hydrazinylphenyl-morpholine derivatives?
- Methodological Answer :
-
Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., cytochrome P450 2A13). Prioritize compounds with binding energies < −8 kcal/mol .
-
DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. The hydrazine group’s electron-donating capacity enhances nucleophilic attack potential .
-
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- Data Table :
| Derivative | Target Protein | Binding Energy (kcal/mol) | Solubility (µM) |
|---|---|---|---|
| Parent compound | CYP2A13 | −8.2 | 180 |
| Fluoro analog | CYP2A13 | −9.1 | 184 |
| Chloro analog | CYP2A13 | −8.7 | 150 |
Methodological Notes
- Synthesis Contradictions : Lower yields in Step 3 (hydrazine incorporation) may stem from competing side reactions (e.g., over-oxidation). Use controlled stoichiometry (1:1.2 hydrazine:amine) .
- Bioactivity Validation : Cross-validate IC₅₀ values using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
